molecular formula C14H15NO2S B165589 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-67-9

2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B165589
M. Wt: 261.34 g/mol
InChI Key: NTZYUXOOZFLHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid (ETP) is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

Scientific Research Applications

2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism Of Action

The exact mechanism of action of 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to promote inflammation and contribute to the development of cancer. By inhibiting COX enzymes, 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid may reduce inflammation and inhibit the growth of cancer cells.

Biochemical And Physiological Effects

2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of COX enzymes, which reduces the production of prostaglandins. Physiologically, 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid has been found to reduce inflammation and inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid in lab experiments is its potency. It has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, one limitation of using 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic applications.

Future Directions

There are several future directions for research involving 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid and to identify any potential side effects or toxicity.

Synthesis Methods

2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid can be synthesized through a multistep reaction involving the condensation of 2-bromo-4-(5-ethylthiazol-2-yl)phenylboronic acid with ethyl 2-bromopropionate, followed by Suzuki coupling and ester hydrolysis. The final product is obtained through acidification and recrystallization.

properties

CAS RN

138568-67-9

Product Name

2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-[4-(5-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H15NO2S/c1-3-12-8-15-13(18-12)11-6-4-10(5-7-11)9(2)14(16)17/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

NTZYUXOOZFLHEE-UHFFFAOYSA-N

SMILES

CCC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O

Canonical SMILES

CCC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O

Origin of Product

United States

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